5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
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Overview
Description
5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is an organic compound belonging to the class of biotin and derivatives. It contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . This compound is known for its experimental applications and is a small molecule with a molecular formula of C10H16N2O3S .
Preparation Methods
The synthesis of 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid typically involves chemical reactions that form the ureido and tetrahydrothiophene rings. One common method includes the reaction of biotin with iodomethane under basic conditions to produce biotin methyl ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the ureido or tetrahydrothiophene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its role in enzyme functions and metabolic pathways.
Medicine: Explored for potential therapeutic applications due to its structural similarity to biotin.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Similar compounds include other biotin derivatives and thienoimidazolidines. Compared to these compounds, 5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid is unique due to its specific stereochemistry and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- Biotin
- Biotin methyl ester
- Thienoimidazolidine derivatives
- L-cysteine conjugates
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9-/m1/s1 |
InChI Key |
YBJHBAHKTGYVGT-BKPPORCPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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